molecular formula C7H8N2O4S B13922656 4-Methyl-2-(methylsulfonyl)-3-nitropyridine

4-Methyl-2-(methylsulfonyl)-3-nitropyridine

Cat. No.: B13922656
M. Wt: 216.22 g/mol
InChI Key: WFMVNKLGVPRDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(methylsulfonyl)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a methyl group, a methylsulfonyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylsulfonyl)-3-nitropyridine typically involves the nitration of 4-methyl-2-(methylsulfonyl)pyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 4-Methyl-2-(methylsulfonyl)pyridine

    Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

    Conditions: The reaction mixture is cooled to maintain a temperature below 10°C to prevent over-nitration and decomposition of the product.

    Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylsulfonyl)-3-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Nucleophiles such as amines or thiols

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium

Major Products Formed

    Reduction: 4-Methyl-2-(methylsulfonyl)-3-aminopyridine

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used

    Oxidation: 4-Carboxy-2-(methylsulfonyl)-3-nitropyridine

Scientific Research Applications

4-Methyl-2-(methylsulfonyl)-3-nitropyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylsulfonyl)-3-nitropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(methylsulfonyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Methyl-3-nitropyridine: Lacks the methylsulfonyl group, affecting its solubility and reactivity.

    2-(Methylsulfonyl)-3-nitropyridine: Lacks the methyl group, influencing its steric and electronic properties.

Uniqueness

4-Methyl-2-(methylsulfonyl)-3-nitropyridine is unique due to the presence of all three functional groups (methyl, methylsulfonyl, and nitro) on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

4-methyl-2-methylsulfonyl-3-nitropyridine

InChI

InChI=1S/C7H8N2O4S/c1-5-3-4-8-7(14(2,12)13)6(5)9(10)11/h3-4H,1-2H3

InChI Key

WFMVNKLGVPRDMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.